molecular formula C7H9IN2O B2488779 3-Iodo-1-propylpyrazole-4-carbaldehyde CAS No. 1946823-46-6

3-Iodo-1-propylpyrazole-4-carbaldehyde

Cat. No. B2488779
CAS RN: 1946823-46-6
M. Wt: 264.066
InChI Key: SHAFISWMULRMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-propylpyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O . It has a molecular weight of 264.06 .


Molecular Structure Analysis

The InChI code for 3-Iodo-1-propylpyrazole-4-carbaldehyde is 1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. For a detailed 3D molecular structure, tools like MolView can be used.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-1-propylpyrazole-4-carbaldehyde include a molecular weight of 264.06, and it is typically stored at refrigerated temperatures . More specific properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis

3-Iodo-1-propylpyrazole-4-carbaldehyde and similar compounds have been utilized in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to create 1-phenylpyrazolo[4,3-c]pyridines and their oxides. This showcases their application in synthesizing complex heterocyclic compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).

Ionic Liquid-Based Knoevenagel Condensation

These compounds can also engage in Knoevenagel condensation reactions, particularly in eco-friendly ionic liquid mediums. This process yields higher product yields in shorter times compared to conventional methods, indicating an efficient synthetic pathway for organic compounds (Hangarge, Jarikote, & Shingare, 2002).

Antimicrobial and Anti-inflammatory Applications

Derivatives of similar compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. These activities are evaluated using methods like agar diffusion, carrageenan-induced paw edema, and writhing assays. This indicates their potential in pharmaceutical applications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Oxidative Iodination and Formation of Derivatives

Oxidative iodination processes involving compounds like 3-Iodo-1-propylpyrazole-4-carbaldehyde lead to the formation of iodinated derivatives. These reactions are crucial in organic synthesis, contributing to the diversity of functional groups in heterocyclic chemistry (Vasilevskii & Shvartsberg, 1980).

Safety and Hazards

The safety data sheet for 3-Iodo-1-propylpyrazole indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-1-propylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAFISWMULRMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.